molecular formula C17H16ClN3O B2707998 1-(3-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea CAS No. 941968-79-2

1-(3-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea

Cat. No. B2707998
CAS RN: 941968-79-2
M. Wt: 313.79
InChI Key: LLQCEQAIKHJXFJ-UHFFFAOYSA-N
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Description

The compound “1-(3-chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea” is a urea derivative that contains an indole and a phenyl ring. The indole ring is substituted with a methyl group at the 1-position, and the phenyl ring is substituted with a chlorine atom and a methyl group at the 3- and 2-positions, respectively .


Molecular Structure Analysis

The compound contains a urea linkage, which is a functional group consisting of a carbonyl group flanked by two amine groups. It also contains an indole ring, which is a fused ring system consisting of a benzene ring and a pyrrole ring. The phenyl ring is a simple aromatic ring .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich indole ring and the electron-withdrawing urea group. The chlorine atom on the phenyl ring could potentially be replaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the polar urea group could enhance its solubility in polar solvents, while the aromatic rings could enhance its solubility in nonpolar solvents .

Scientific Research Applications

Hydrogel Formation and Rheology

1-(3-Chloro-2-methylphenyl)-3-(1-methyl-1H-indol-3-yl)urea has applications in hydrogel formation. A related compound, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, forms hydrogels in various acids, with the gel's properties depending on the anion identity. This reveals a method to tune the physical properties of gels, including their elastic storage modulus (Lloyd & Steed, 2011).

Plant Morphogenesis and Cytokinin Activity

Urea derivatives like this compound show significant potential in plant biology. Some urea derivatives, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea, exhibit cytokinin-like activity, impacting cell division and differentiation in plants. These compounds are utilized in in vitro plant morphogenesis studies (Ricci & Bertoletti, 2009).

Interaction with Anions

Investigations into 1,3-bis(4-nitrophenyl)urea, a compound similar to this compound, demonstrate its ability to form hydrogen-bonded complexes with various oxoanions in solution. This study provides insights into the interactions between urea derivatives and different anions, which can be critical in understanding the behavior of such compounds in various environments (Boiocchi et al., 2004).

Corrosion Inhibition

Urea derivatives have shown effectiveness as corrosion inhibitors. For instance, 1-((4-chlorophenyl)(2-hydroxynaphtalen-1-yl)(phenyl)methyl)urea demonstrates good performance in inhibiting mild steel corrosion in acid solutions. This suggests that similar compounds like this compound could be explored for similar applications (Bahrami & Hosseini, 2012).

Synthesis and Structural Studies

Research into the synthesis and structure of similar compounds, such as 1-Aryl-3-(2-chloroethyl) ureas, reveals the potential for developing anticancer agents. This suggests that exploring the synthesis and structural properties of this compound could yield valuable insights for pharmaceutical applications (Gaudreault et al., 1988).

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The indole ring system is a common feature in many biologically active compounds, and there is ongoing interest in the development of new indole derivatives with potential therapeutic applications. Future research could explore the biological activity of this compound and its potential uses .

properties

IUPAC Name

1-(3-chloro-2-methylphenyl)-3-(1-methylindol-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c1-11-13(18)7-5-8-14(11)19-17(22)20-15-10-21(2)16-9-4-3-6-12(15)16/h3-10H,1-2H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQCEQAIKHJXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)NC2=CN(C3=CC=CC=C32)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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